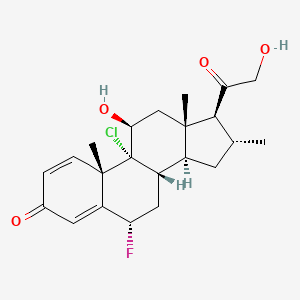

5-氯甲基荧光素二乙酸酯

描述

CMFDA, also known as 5-Chloromethylfluorescein diacetate, is a cell-permeable green fluorescent dye . It does not affect cell viability or proliferation . Once inside the cell, it transforms into a cell-impermeant, fluorescent product . It displays fluorescence for at least 72 hours, is brightly fluorescent, non-toxic, and stable at physiological pH .

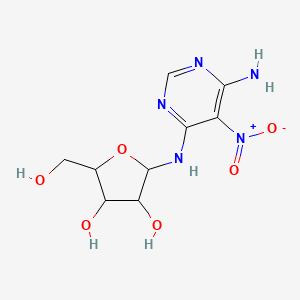

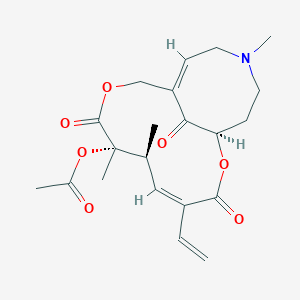

Molecular Structure Analysis

The molecular formula of CMFDA is C25H17ClO7 . The molecular weight is 464.85 g/mol .Chemical Reactions Analysis

Once CMFDA enters a cell, it transforms into a cell-impermeant, fluorescent product . This transformation is likely due to reactions with intracellular components, but the exact chemical reactions are not specified in the search results.Physical And Chemical Properties Analysis

CMFDA is a solid substance . It is soluble in DMSO and has a solubility of 33 mg/mL in DMSO, 25 mg/mL in ethanol, 25 mg/mL in DMF, and 20 μg/mL in PBS (pH 7.2) .科学研究应用

1. Cell Morphology and Fluid Flow Tracing

- Application Summary: CMFDA is used as a membrane-permeant reactive tracer in the study of cell morphology and fluid flow. It freely diffuses through the membranes of live cells and undergoes a glutathione S-transferase–mediated reaction to produce membrane-impermeant glutathione–fluorescent dye adducts .

- Methods of Application: The probe enters a cell, where esterase hydrolysis converts nonfluorescent CMFDA to fluorescent 5-chloromethylfluorescein. This can then react with thiols on proteins and peptides to form aldehyde-fixable conjugates .

- Results or Outcomes: Many cell types loaded with the CellTracker probes are both fluorescent and viable for at least 24 hours after loading and often through several cell divisions .

2. Cell Movement and Location Studies

- Application Summary: CMFDA is used in CellTracker Fluorescent Probes for monitoring cell movement, location, proliferation, migration, chemotaxis, and invasion .

- Methods of Application: The CellTracker fluorescent probes are easy to use. The procedure involves removing the culture media, adding the dye, incubating for 15-45 minutes, and then imaging the cells .

- Results or Outcomes: The fluorescent signal retention of the CellTracker dyes is typically three to six generations, which is more than 72 hours .

3. Ex Vivo Labeling of Cells for Adoptive Transfer

- Application Summary: CMFDA is used for ex vivo labeling of cells for adoptive transfer. This application is particularly useful in immunological studies where tracking the movement and proliferation of transferred cells is crucial .

- Methods of Application: The cells are incubated with CMFDA, which diffuses into the cells and is converted into a fluorescent compound. This compound can then be detected in the cells even after they are transferred to a new host .

- Results or Outcomes: The fluorescent signal of CMFDA is retained in the cells for several generations, allowing for long-term tracking of the cells .

4. Labeling of Intestinal Epithelial Cells

- Application Summary: CMFDA is used for labeling intestinal epithelial cells. This is particularly useful in studies investigating the behavior and characteristics of these cells .

- Methods of Application: The cells are incubated with CMFDA, which efficiently stains all organoids without transfer to unstained organoids in co-cultures .

- Results or Outcomes: No noticeable adverse effects on viability, organoid growth, or stem cell differentiation capacity were observed .

5. Ex Vivo Labeling of Cells for Adoptive Transfer

- Application Summary: CMFDA is used for ex vivo labeling of cells for adoptive transfer. This application is particularly useful in immunological studies where tracking the movement and proliferation of transferred cells is crucial .

- Methods of Application: The cells are incubated with CMFDA, which diffuses into the cells and is converted into a fluorescent compound. This compound can then be detected in the cells even after they are transferred to a new host .

- Results or Outcomes: The fluorescent signal of CMFDA is retained in the cells for several generations, allowing for long-term tracking of the cells .

6. Labeling of Intestinal Epithelial Cells

- Application Summary: CMFDA is used for labeling intestinal epithelial cells. This is particularly useful in studies investigating the behavior and characteristics of these cells .

- Methods of Application: The cells are incubated with CMFDA, which efficiently stains all organoids without transfer to unstained organoids in co-cultures .

- Results or Outcomes: No noticeable adverse effects on viability, organoid growth, or stem cell differentiation capacity were observed .

安全和危害

未来方向

CMFDA has been used in research for tracking cellular movements . It has been used in studies involving the tracing of transplanted intestinal epithelial cells and the staining of cells during meiotic maturation and fertilization . Its future use will likely continue in these areas and potentially expand as new applications are discovered.

属性

IUPAC Name |

[6'-acetyloxy-5-(chloromethyl)-3-oxospiro[2-benzofuran-1,9'-xanthene]-3'-yl] acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H17ClO7/c1-13(27)30-16-4-7-20-22(10-16)32-23-11-17(31-14(2)28)5-8-21(23)25(20)19-6-3-15(12-26)9-18(19)24(29)33-25/h3-11H,12H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IPJDHSYCSQAODE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1=CC2=C(C=C1)C3(C4=C(C=C(C=C4)CCl)C(=O)O3)C5=C(O2)C=C(C=C5)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H17ClO7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90159970 | |

| Record name | 5-Chloromethylfluorescein | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90159970 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

464.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Chloromethylfluorescein diacetate | |

CAS RN |

136832-63-8 | |

| Record name | 5-Chloromethylfluorescein diacetate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=136832-63-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Chloromethylfluorescein | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0136832638 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5-Chloromethylfluorescein | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90159970 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-CHLOROMETHYLFLUORESCEIN DIACETATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WG6H2YMA2X | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(2S,3S,4S,5S)-5-[1,2-bis[(4-chlorophenyl)methoxy]ethyl]-2-ethoxy-4-propoxyoxolan-3-ol](/img/structure/B1669186.png)